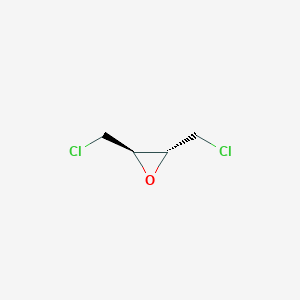
trans-1,4-Dichloro-2,3-epoxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,4-Dichloro-2,3-epoxybutane: is an organic compound with the molecular formula C₄H₆Cl₂O It is a halogenated epoxide, characterized by the presence of two chlorine atoms and an epoxide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Dichloro-2,3-epoxybutane typically involves the reaction of butadiene with chlorine and oxygen. The process can be carried out using various catalysts, such as aluminum, zinc, and magnesium organometallics, which facilitate the formation of the epoxide ring . The reaction conditions often include low temperatures (around -78°C) to ensure the stability of the intermediate compounds and to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination of butadiene followed by epoxidation. The use of efficient catalysts and optimized reaction conditions is crucial to maximize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: trans-1,4-Dichloro-2,3-epoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as sodium methoxide.
Polymerization: The compound can polymerize in the presence of catalysts or when heated, forming polyethers.
Reactions with Acids and Bases: It reacts with acids and bases, leading to the formation of different products.
Common Reagents and Conditions:
Sodium Methoxide: Used in substitution reactions to replace chlorine atoms.
Catalysts: Aluminum, zinc, and magnesium organometallics are commonly used in polymerization reactions.
Major Products:
Polyethers: Formed through polymerization reactions.
Substituted Epoxides: Resulting from substitution reactions with nucleophiles.
Applications De Recherche Scientifique
Chemistry: trans-1,4-Dichloro-2,3-epoxybutane is used in the synthesis of polyethers, which have applications in the production of flame-resistant plastics, fibers, films, and coatings .
Biology and Medicine: The compound’s reactivity makes it a valuable intermediate in the synthesis of biologically active molecules and pharmaceuticals .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and flame resistance .
Mécanisme D'action
The mechanism of action of trans-1,4-Dichloro-2,3-epoxybutane involves the opening of the epoxide ring, which can react with various nucleophiles. This reactivity is due to the strained three-membered ring structure of the epoxide, making it highly susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
cis-1,4-Dichloro-2,3-epoxybutane: The cis isomer of the compound, which has different spatial arrangement of chlorine atoms.
Epichlorohydrin: Another halogenated epoxide with similar reactivity but different molecular structure.
Uniqueness: trans-1,4-Dichloro-2,3-epoxybutane is unique due to its specific arrangement of chlorine atoms and the epoxide ring, which imparts distinct chemical properties and reactivity compared to its cis isomer and other halogenated epoxides .
Propriétés
Numéro CAS |
45467-40-1 |
|---|---|
Formule moléculaire |
C4H6Cl2O |
Poids moléculaire |
140.99 g/mol |
Nom IUPAC |
(2R,3R)-2,3-bis(chloromethyl)oxirane |
InChI |
InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2/t3-,4-/m0/s1 |
Clé InChI |
VUSYFNXNYLAECV-IMJSIDKUSA-N |
SMILES isomérique |
C([C@H]1[C@@H](O1)CCl)Cl |
SMILES canonique |
C(C1C(O1)CCl)Cl |
Numéros CAS associés |
38723-45-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
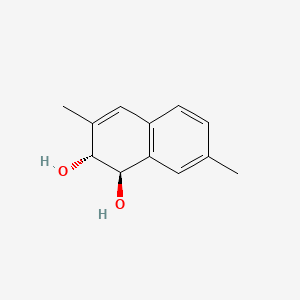
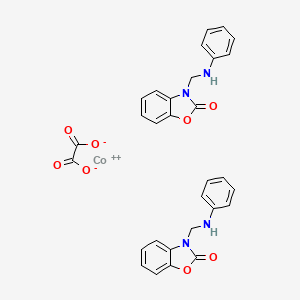
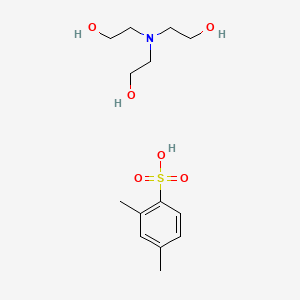
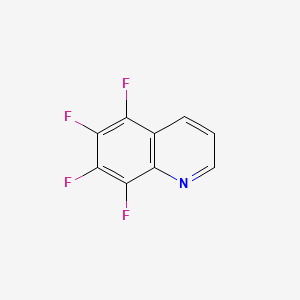
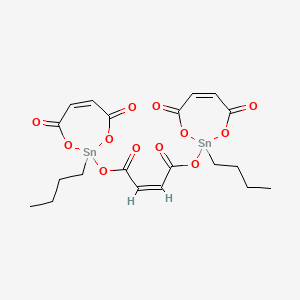
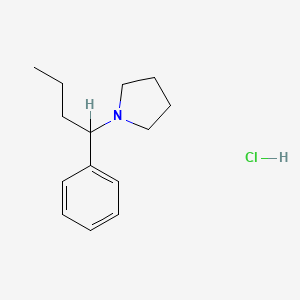

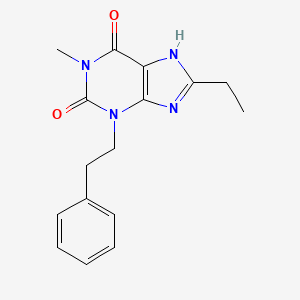
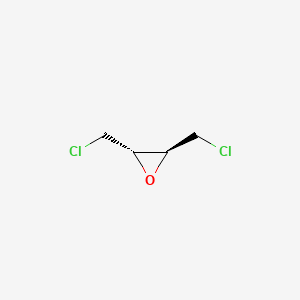
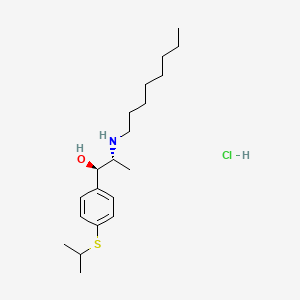
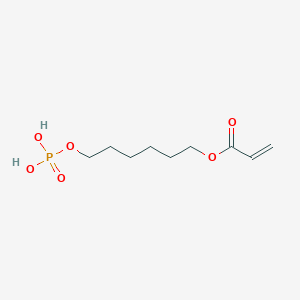
![(E)-but-2-enedioic acid;7-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12704567.png)

